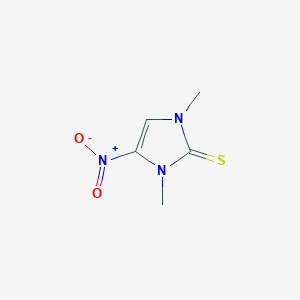
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a thione group (C=S) and a nitro group (NO2) attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- typically involves the reaction of appropriate imidazole derivatives with sulfur sources. One common method is the reaction of 1,3-dimethylimidazole with sulfur in the presence of a nitro group donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反応の分析
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazole-2-thione: Lacks the nitro group, making it less reactive in redox reactions.
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with different substitution patterns.
1,3-Dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Contains a benzo ring, altering its chemical properties.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is unique due to the presence of both the thione and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
This detailed article provides an overview of the compound 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
260405-21-8 |
|---|---|
分子式 |
C5H7N3O2S |
分子量 |
173.20 g/mol |
IUPAC名 |
1,3-dimethyl-4-nitroimidazole-2-thione |
InChI |
InChI=1S/C5H7N3O2S/c1-6-3-4(8(9)10)7(2)5(6)11/h3H,1-2H3 |
InChIキー |
UUFIUIOTSYJODH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N(C1=S)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



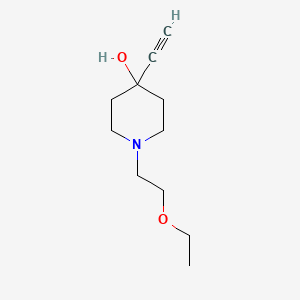

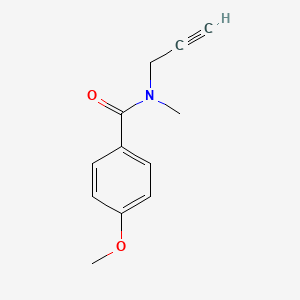
![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
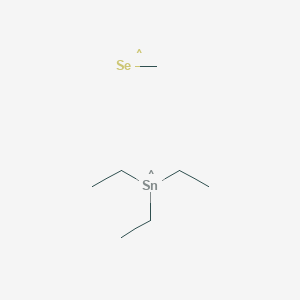
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
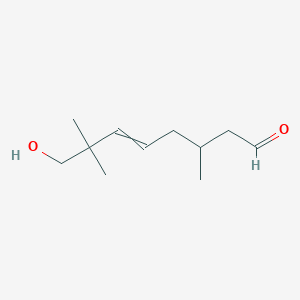
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
